Epitaraxerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

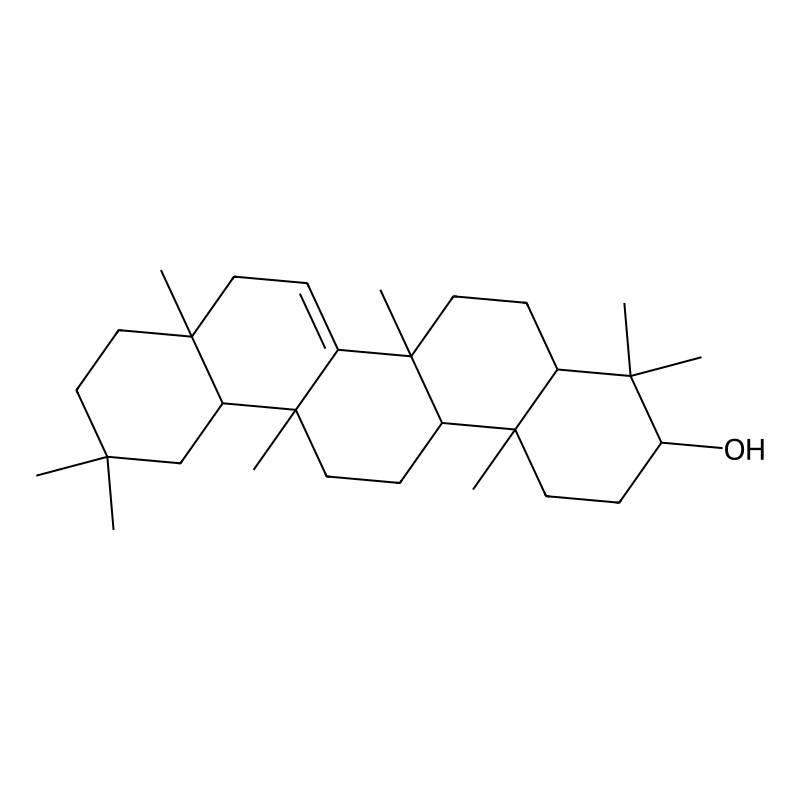

Epitaraxerol (CAS: 20460-33-7), also known as isotaraxerol or 3α-taraxerol, is a naturally occurring pentacyclic triterpenoid of the taraxerane class [1]. Characterized by its specific α-hydroxyl orientation at the C-3 position, this compound serves as a critical reference standard and synthetic precursor in pharmacological research . With a molecular weight of 426.7 g/mol, epitaraxerol exhibits predictable solubility in moderately polar organic solvents such as chloroform, dichloromethane, and ethyl acetate . For industrial and laboratory procurement, its primary value lies in its structural rigidity and its role as a stereospecific benchmark in anti-viral and cytotoxicity assays, distinguishing it from more ubiquitous triterpenes like oleanolic acid or its direct β-epimer, taraxerol [1].

Substituting epitaraxerol with its β-epimer (taraxerol) or standard in-class triterpenoids (such as oleanolic acid) fundamentally compromises both analytical resolution and biological assay integrity [1]. The C-3 α-hydroxyl group in epitaraxerol dictates a unique spatial conformation that alters target-binding affinities, particularly in viral antigen suppression models and specific cytotoxicity screens . Furthermore, in phytochemical quality control and preparative chromatography, the distinct retention time and solvent partitioning behavior of the 3α-epimer mean that using taraxerol as a surrogate will lead to inaccurate quantification and failed co-elution validations in complex plant matrix analyses [2].

Stereospecific Suppression of Hepatitis B Viral Antigens

In comparative virology assays evaluating natural triterpenoids, epitaraxerol demonstrates targeted inhibition of Hepatitis B virus surface antigen (HBsAg) and envelope antigen (HBeAg) secretion [1]. Studies show epitaraxerol achieving IC50 values of 0.70 mmol/L for HBsAg and 1.41 mmol/L for HBeAg[1]. In contrast, the benchmark triterpene oleanolic acid exhibits an inverted selectivity profile (IC50 = 1.26 mmol/L for HBsAg and 0.94 mmol/L for HBeAg) [1]. This quantitative divergence highlights the impact of the taraxerane skeleton and C-3 stereochemistry on viral antigen suppression.

| Evidence Dimension | IC50 for HBsAg and HBeAg secretion inhibition |

| Target Compound Data | Epitaraxerol (HBsAg IC50 = 0.70 mmol/L; HBeAg IC50 = 1.41 mmol/L) |

| Comparator Or Baseline | Oleanolic acid (HBsAg IC50 = 1.26 mmol/L; HBeAg IC50 = 0.94 mmol/L) |

| Quantified Difference | Epitaraxerol is ~1.8x more potent against HBsAg but less potent against HBeAg compared to oleanolic acid |

| Conditions | In vitro secretion assay using HBV-infected cell models |

Procurement of epitaraxerol is essential for researchers requiring a specific triterpenoid profile that preferentially targets HBsAg over HBeAg in antiviral drug discovery pipelines.

Baseline Cytotoxicity for Oncology Screening and SAR Studies

Epitaraxerol serves as a quantifiable baseline for evaluating the anti-proliferative effects of taraxerane-type triterpenoids . In in vitro cytotoxicity assays against the human ovarian carcinoma cell line A2780, epitaraxerol yielded an IC50 of 24.4 μg/mL . This provides a distinct, moderate potency baseline compared to highly toxic chemotherapeutics or inactive crude triterpene mixtures, which frequently exhibit IC50 values exceeding 100 μg/mL .

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | Epitaraxerol (IC50 = 24.4 μg/mL) |

| Comparator Or Baseline | Inactive analog baseline / crude triterpenes (IC50 > 100 μg/mL) |

| Quantified Difference | Epitaraxerol demonstrates a defined, moderate cytotoxic baseline (>4x more potent than inactive analogs) |

| Conditions | Viability assay on human A2780 ovarian cancer cells |

Provides a reliable, quantitative reference standard and starting material for structure-activity relationship (SAR) studies optimizing taraxerane derivatives.

Stereoisomer-Specific Chromatographic Retention and Processability

The structural difference between epitaraxerol (3α-OH) and taraxerol (3β-OH) necessitates the use of the exact epimer for analytical method development and standard calibration [1]. The axial versus equatorial positioning of the hydroxyl group significantly alters the molecule's interaction with normal-phase silica and reverse-phase columns [1]. Consequently, epitaraxerol exhibits distinct retention times and solubility limits in moderately polar solvent systems compared to its β-epimer, preventing cross-contamination in quality control workflows [1].

| Evidence Dimension | Chromatographic retention and solvent partitioning |

| Target Compound Data | Epitaraxerol (3α-OH stereocenter) |

| Comparator Or Baseline | Taraxerol (3β-OH stereocenter) |

| Quantified Difference | Distinct retention factor (Rf) and elution profiles preventing co-elution under optimized HPLC/TLC conditions |

| Conditions | Preparative and analytical chromatography of plant extracts |

Essential for quality control laboratories and procurement teams ensuring accurate quantification of specific taraxerane epimers without cross-contamination or misidentification.

Antiviral Drug Discovery Pipelines

Epitaraxerol is the precise compound of choice for screening libraries aimed at identifying novel inhibitors of HBV antigen secretion, specifically where HBsAg suppression is prioritized over HBeAg, outperforming generic oleanane baselines [1].

Analytical Reference Standards for Phytochemical QC

Used as a critical calibration standard in HPLC and GC-MS workflows to distinguish between 3α and 3β taraxerane epimers in commercial extracts, ensuring stereospecific batch reproducibility [2].

Structure-Activity Relationship (SAR) Oncology Studies

Serves as a moderately cytotoxic baseline scaffold for synthesizing novel derivatives targeting human ovarian carcinoma, where the 3α-hydroxyl group provides a specific site for esterification or functionalization .